molecular formula C16H15N3O2 B5115382 4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol

4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol

Cat. No.: B5115382
M. Wt: 281.31 g/mol
InChI Key: AQXMTBWRQSCPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a phenol group

Properties

IUPAC Name

4-[2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-14-6-3-12(4-7-14)5-8-16-18-15(19-21-16)10-13-2-1-9-17-11-13/h1-4,6-7,9,11,20H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXMTBWRQSCPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=NOC(=N2)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[2-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]phenol can be compared with other similar compounds, such as those containing pyridine or oxadiazole rings. Similar compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.